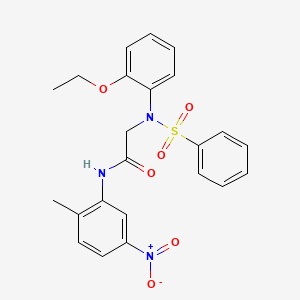![molecular formula C15H11Cl3N2O2S B4114736 2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B4114736.png)
2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
Overview
Description
2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been found to inhibit the activity of cyclin-dependent kinases, which are essential for cell division and proliferation. Additionally, it also inhibits the activity of various inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its mechanism of action. It has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth. Additionally, it also reduces inflammation by inhibiting the activity of various cytokines. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole is its potent antitumor activity, making it a promising candidate for the development of anticancer drugs. Additionally, it also possesses anti-inflammatory and antiviral properties, making it a versatile compound for the treatment of various diseases. However, the limitations of this compound include its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole. One potential direction is the optimization of its synthesis method to improve yield and purity. Additionally, further studies are required to fully understand its mechanism of action and biochemical and physiological effects. Furthermore, the development of novel formulations and delivery systems can improve its bioavailability and efficacy. Finally, the identification of new therapeutic applications for this compound can expand its potential uses in various fields.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its potent antitumor, anti-inflammatory, and antiviral properties make it a versatile compound for the treatment of various diseases. However, further research is required to fully understand its mechanism of action and biochemical and physiological effects. The optimization of its synthesis method, development of novel formulations, and identification of new therapeutic applications can expand its potential uses in various fields.
Scientific Research Applications
2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. Additionally, it has also been shown to possess anti-inflammatory and antiviral properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
2-phenyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O2S/c16-11-8-13(18)14(9-12(11)17)23(21,22)20-7-6-19-15(20)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTMKKZJPQCORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4114654.png)
![1-(3-ethoxyphenyl)-6,7-dimethyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114660.png)
![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4114669.png)
![N-1-adamantyl-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4114682.png)
![N-butyl-2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4114685.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4114694.png)
![ethyl 4-({[2-(3-hydroxybutanoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4114700.png)
![7-chloro-2-(3-methoxypropyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114713.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114717.png)

![2-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4114741.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4114750.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4114752.png)
![2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4114753.png)